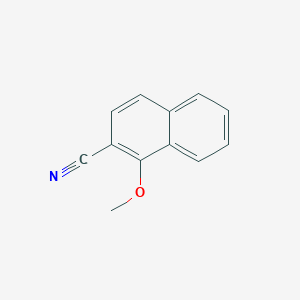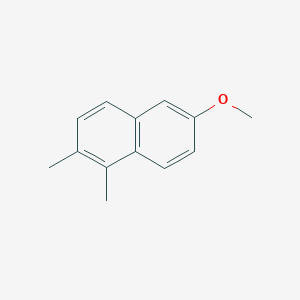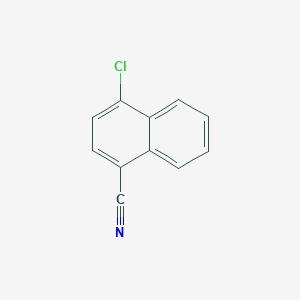
4-Chloro-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.
Major Products:
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Aplicaciones Científicas De Investigación
4-Chloro-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparación Con Compuestos Similares
1-Naphthonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Lacks the nitrile group, limiting its applications in organic synthesis.
2-Chloro-1-naphthonitrile: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H6ClN |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
4-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
Clave InChI |
KLYDQWZSLRBNHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



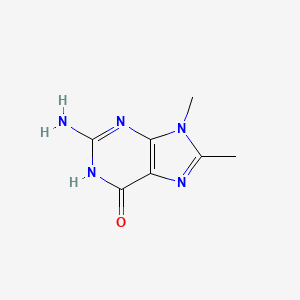
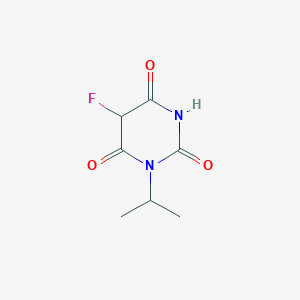

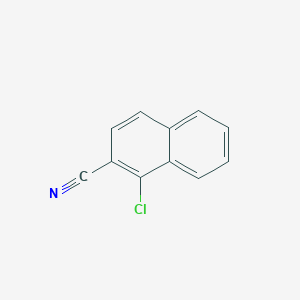

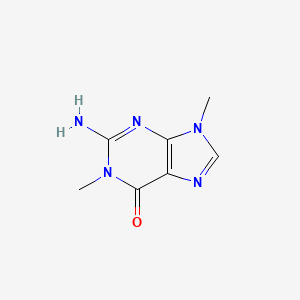
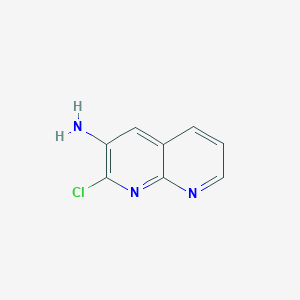

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
